molecular formula C10H10ClN3O6 B14012639 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene CAS No. 6971-77-3

2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene

Cat. No.: B14012639
CAS No.: 6971-77-3
M. Wt: 303.65 g/mol
InChI Key: MPUMCCYZSQBTQW-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, and three nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene typically involves nitration of tert-butylbenzene derivatives. The process includes:

    Chlorination: The chloro group is introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.

Industrial Production Methods: Industrial production methods often involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can vary widely.

    Reduction Products: The primary products are the corresponding amines.

Scientific Research Applications

2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.

Comparison with Similar Compounds

    2-Chloro-1,3,5-trinitrobenzene: Similar structure but lacks the tert-butyl group.

    2-Tert-butyl-1,3,5-trinitrobenzene: Similar structure but lacks the chloro group.

Uniqueness: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is unique due to the presence of both tert-butyl and chloro groups, which confer distinct chemical properties and reactivity compared to its analogs.

This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.

Properties

CAS No.

6971-77-3

Molecular Formula

C10H10ClN3O6

Molecular Weight

303.65 g/mol

IUPAC Name

2-tert-butyl-4-chloro-1,3,5-trinitrobenzene

InChI

InChI=1S/C10H10ClN3O6/c1-10(2,3)7-5(12(15)16)4-6(13(17)18)8(11)9(7)14(19)20/h4H,1-3H3

InChI Key

MPUMCCYZSQBTQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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